molecular formula C16H22O2Si B1613444 Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane CAS No. 196106-30-6

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane

Cat. No. B1613444
CAS RN: 196106-30-6
M. Wt: 274.43 g/mol
InChI Key: PMTUMDNRSCUUES-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydro-2H-pyran-2-yl group, a phenyl group, and a trimethylsilyl group, all connected by ethynyl linkages . Tetrahydro-2H-pyran is a type of ether that is commonly used as a protecting group in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydro-2H-pyran-2-yl group, the introduction of the phenyl group, and the attachment of the trimethylsilyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydro-2H-pyran-2-yl group would introduce a cyclic ether structure, the phenyl group would introduce an aromatic ring, and the trimethylsilyl group would introduce a silicon atom with three methyl groups attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ethynyl linkages and the different functional groups. The tetrahydro-2H-pyran-2-yl group could potentially undergo reactions typical of ethers, while the phenyl group could potentially undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the ether and aromatic groups could influence its polarity, solubility, and reactivity .

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties. It could potentially be used in a variety of research or industrial contexts, depending on these properties and the results of further testing .

properties

IUPAC Name

trimethyl-[2-[2-(oxan-2-yloxy)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si/c1-19(2,3)13-11-14-8-4-5-9-15(14)18-16-10-6-7-12-17-16/h4-5,8-9,16H,6-7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTUMDNRSCUUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627011
Record name Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane

CAS RN

196106-30-6
Record name Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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